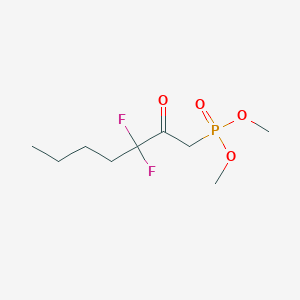

二甲基(3,3-二氟-2-氧代庚基)膦酸酯

描述

Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a phosphonate group attached to a difluorinated heptyl chain with a ketone functionality. This compound is not directly discussed in the provided papers, but related compounds with similar structures and functionalities are mentioned, which can provide insights into its properties and potential applications.

Synthesis Analysis

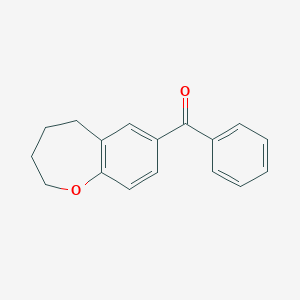

The synthesis of related phosphonate compounds typically involves multi-step reactions starting from readily available precursors. For instance, dimethyl 3,4,5,6-[2H4]-2-oxoheptylphosphonate was prepared from ethyl sorbate in two steps, which included the isolation of an allylic alcohol by fractional crystallization and its subsequent transformation into a key silyloxy intermediate . Another example is the synthesis of dimethyl (3-benzoyl-2,2,2-trimethoxy-5-phenyl-2,3-dihydro-1,2λ5-oxaphosphol-4-yl)phosphonate, which was obtained from dibenzoylacetylene and 1-methylimidazole-2-thiol in the presence of trimethyl phosphite . These methods demonstrate the versatility and adaptability of phosphonate chemistry for synthesizing complex molecules.

Molecular Structure Analysis

The molecular structure of phosphonate compounds is often characterized by spectroscopic methods such as NMR. For example, the structure of poly(dimethyl(methacryloyloxy)methyl phosphonate) was elucidated using 1H and 31P NMR . The molecular structure is crucial for understanding the reactivity and potential applications of these compounds in various fields, including materials science and medicinal chemistry.

Chemical Reactions Analysis

Phosphonate compounds can undergo a variety of chemical reactions. The reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with amines led to the formation of novel cyclic phosphonic analogues of chromone when primary amines were used as nucleophiles . Additionally, dimethyl 3-chloroprop-1-en-2-ylphosphonate reacted with secondary amines to give phosphorus-containing allylic amines . These reactions highlight the reactivity of phosphonate esters and their utility in synthesizing phosphorus-containing organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphonate compounds are influenced by their molecular structure and the substituents attached to the phosphorus atom. For example, the RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate was investigated, and the resulting polymers' molecular weights were controlled within a range from 8000 to 24600 g/mol . The solvent polarity was found to affect the polymerization rate and the occurrence of termination and transfer reactions. The hydrolysis of poly(dimethyl(methacryloyloxy)methyl phosphonate) to afford poly((methacryloyloxy)methyl phosphonic acid) and the determination of its pKa values further illustrate the chemical properties of these materials .

科学研究应用

新型聚合物的合成

膦酸酯衍生物(包括类似于二甲基(3,3-二氟-2-氧代庚基)膦酸酯的化合物)的一个重要应用是新型聚合物的合成。Yamabe 等人(2000 年)开发了一种通过共聚或三元共聚过程合成带有膦基团的全氟碳聚合物的方法。这些聚合物由于引入了膦基团而表现出独特的性能,突出了它们在先进材料应用中的潜力 (Yamabe, Akiyama, Akatsuka, & Kato, 2000).

有机合成方法

膦酸酯衍生物在有机合成中至关重要,为复杂分子的区域选择性合成提供了途径。渡边、伊地知和古川(1993 年)展示了一种二甲基邻苯二甲酰亚胺-3-膦酸酯的区域选择性合成,展示了膦酸酯衍生物在合成苯环上具有各种取代基的化合物的多功能性,这对于开发药物和农用化学品至关重要 (Watanabe, Ijichi, & Furukawa, 1993).

材料科学应用

在材料科学中,操纵膦酸酯衍生物可以开发具有特定功能的材料。Higo 和 Kamata(1987 年)探索了磷酸二烷基酯在氧化铝和氧化镁上的表面反应,揭示了膦酸酯衍生物在改性表面性能以用于各种应用(包括催化和材料涂层)中的潜力 (Higo & Kamata, 1987).

在锂电池技术中的潜力

冯、艾、曹和杨(2008 年)研究了二甲基甲基膦酸酯 (DMMP) 作为锂电池的不可燃溶剂,证明了其提高安全性和性能的潜力。尽管 DMMP 与二甲基(3,3-二氟-2-氧代庚基)膦酸酯不同,但这项研究说明了膦酸酯衍生物在开发先进电池技术中的更广泛适用性 (Feng, Ai, Cao, & Yang, 2008).

安全和危害

未来方向

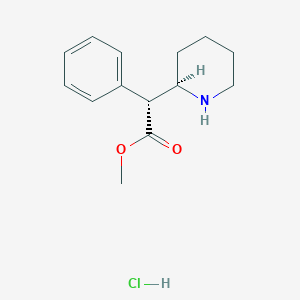

As a pharmaceutical intermediate, Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate has potential applications in the synthesis of various pharmaceuticals . Its use in the synthesis of prostaglandin analogs suggests it may have a role in the development of treatments for conditions like chronic idiopathic constipation .

属性

IUPAC Name |

1-dimethoxyphosphoryl-3,3-difluoroheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17F2O4P/c1-4-5-6-9(10,11)8(12)7-16(13,14-2)15-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISDEVRDMKWPCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)CP(=O)(OC)OC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455903 | |

| Record name | Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate | |

CAS RN |

50889-46-8 | |

| Record name | Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl P-(3,3-difluoro-2-oxoheptyl)phosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ9VWU5KVU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

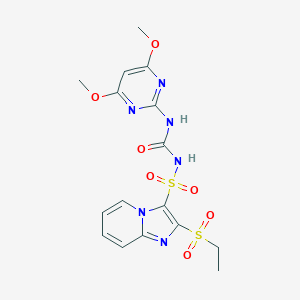

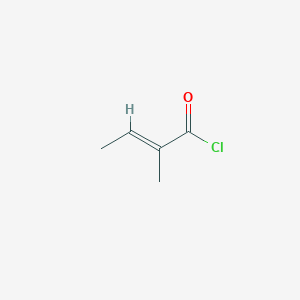

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)